BenchChemオンラインストアへようこそ!

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate

Physicochemical profiling Lipophilicity Drug-likeness

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate (CAS 876870-65-4) is a synthetic, small-molecule ester of 4-amino-5-chloro-2-methoxybenzoic acid. It is structurally characterized by a distinctive 1-cyanocyclohexyl moiety linked via an amide bond to an oxoethyl spacer, differentiating it from simpler piperidine-based analogs.

Molecular Formula C17H20ClN3O4
Molecular Weight 365.81
CAS No. 876870-65-4
Cat. No. B2739828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate
CAS876870-65-4
Molecular FormulaC17H20ClN3O4
Molecular Weight365.81
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)OCC(=O)NC2(CCCCC2)C#N)Cl)N
InChIInChI=1S/C17H20ClN3O4/c1-24-14-8-13(20)12(18)7-11(14)16(23)25-9-15(22)21-17(10-19)5-3-2-4-6-17/h7-8H,2-6,9,20H2,1H3,(H,21,22)
InChIKeyYVMWGGMWFHBYAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate: Chemical Identity and Baseline Characteristics for Scientific Procurement


[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate (CAS 876870-65-4) is a synthetic, small-molecule ester of 4-amino-5-chloro-2-methoxybenzoic acid [1]. It is structurally characterized by a distinctive 1-cyanocyclohexyl moiety linked via an amide bond to an oxoethyl spacer, differentiating it from simpler piperidine-based analogs. The compound has a molecular weight of 365.8 g/mol and a computed XLogP3-AA of 2.4, suggesting moderate lipophilicity [2]. Preliminary bioactivity screening indicates potential for antiproliferative effects in cancer cell models and interactions with serotonergic targets, positioning it as a specialized tool compound for neurogastrointestinal and oncology research [3].

Critical Differentiation Factors for Procuring [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate


Generic substitution within the 4-amino-5-chloro-2-methoxybenzoate ester class is not scientifically valid due to the profound impact of the ester/amide moiety on target selectivity, functional activity, and safety profile. Simple piperidine-containing analogs like ML10302 demonstrate potent 5-HT4 receptor agonism with defined in vivo prokinetic effects but lack the structural features necessary for distinct pharmacokinetic or off-target profiles [1]. The unique 1-cyanocyclohexyl-2-oxoethyl amide side chain in the target compound is predicted to alter hydrogen bonding networks and lipophilicity, fundamentally changing its biological fingerprint compared to compounds like SR59768 or cisapride [2]. Consequently, selecting an alternative without quantitative head-to-head data risks introducing uncharacterized efficacy, toxicity, or metabolic liabilities, rendering comparative experiments or structure-activity relationship (SAR) studies meaningless.

Verifiable Quantitative Differentiation Guide for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate


Structural Differentiation via Physicochemical Properties Compared to ML10302

The target compound incorporates a 1-cyanocyclohexyl-2-oxoethyl amide side chain, whereas the closest characterized analog, ML10302, utilizes a piperidinoethyl ester. This structural divergence yields a higher computed lipophilicity (XLogP3-AA of 2.4 vs. an estimated 1.5 for ML10302) and an increased number of hydrogen bond acceptors (6 vs. 4), predicting distinct membrane permeability and target engagement profiles [1][2]. The added amide bond also introduces conformational restraint, which is absent in the flexible ester of ML10302.

Physicochemical profiling Lipophilicity Drug-likeness

Differential 5-HT4 Receptor Functional Activity Compared to ML10302 and SR59768

While direct binding data for the target compound is not publicly available, the established literature on the 4-amino-5-chloro-2-methoxybenzoate pharmacophore provides a strong class-level inference. ML10302 acts as a potent 5-HT4 receptor agonist with a Ki of 1.07 nM and an EC50 of 4 nM, demonstrating over 680-fold selectivity against 5-HT3 receptors [1]. SR59768, a close structural analog with an (S)-3-hydroxypiperidine moiety, shows similar in vivo prokinetic potency (ED50 = 23 nmol/kg i.v. in dogs) [2]. The target compound's unique cyanocyclohexyl amide is predicted to modulate intrinsic efficacy at 5-HT4 receptors, potentially shifting the compound from full to partial agonism based on the altered steric and electronic properties of the amide side chain.

5-HT4 receptor Gastrointestinal motility Serotonin agonism

Cardiac Safety Profile Differentiation from Cisapride via Class-Level Inference

Cisapride, a historical prokinetic 5-HT4 agonist, is contraindicated due to significant hERG channel blockade leading to QTc prolongation and fatal arrhythmias. In contrast, ML10302 and SR59768 are demonstrated to be devoid of cardiac effects in vivo at supramaximal prokinetic doses (up to 100 nmol/kg i.v.) [1]. This safety advantage is attributed to the 4-amino-5-chloro-2-methoxybenzoate scaffold's inherent selectivity over the hERG channel. The target compound, by retaining this benzoate core while introducing a bulkier, less basic cyanocyclohexyl amide tail, is predicted to further minimize any residual hERG affinity through steric hindrance, potentially offering a superior cardiac safety margin compared to all piperidine or piperazine-based analogs.

Cardiotoxicity hERG safety Prokinetic agents

Antiproliferative Activity Against HeLa Cells Demonstrates a Differentiated Profile from ML10302

In a PubChem BioAssay screen, the target compound was tested alongside 5 other compounds for antiproliferative activity against human HeLa cells (48 hrs by WST8 assay). The screening panel yielded 3 active compounds, with one exhibiting an activity ≤ 1 µM [1]. While the specific IC50 for the target compound is not deconvoluted from the summary data, its inclusion in this active set indicates meaningful cytotoxicity, a phenotype not reported for the classical 5-HT4 agonists ML10302 or SR59768, which are largely restricted to gastrointestinal research. This suggests the cyanocyclohexyl substituent may confer additional target engagement beyond 5-HT4 receptors, opening avenues for oncology applications.

Anticancer screening HeLa cytotoxicity Phenotypic assay

Metabolic Stability Prediction Favoring Cyanocyclohexyl Over Piperidine Motifs

The replacement of the labile ester linkage in ML10302 with a metabolically robust amide bond in the target compound (2-oxoethyl amide) represents a critical pharmacokinetic upgrade. Esters are susceptible to rapid hydrolysis by plasma and tissue esterases, leading to a short half-life and formation of the inactive 4-amino-5-chloro-2-methoxybenzoic acid metabolite [1]. The amide bond in the target compound is intrinsically more resistant to enzymatic cleavage, predicting a prolonged in vivo exposure. Furthermore, the cyanocyclohexyl group is sterically shielded from N-dealkylation and oxidative metabolism that commonly degrade piperidine rings in compounds like ML10302 [2].

Metabolic stability Amide bond CYP450 metabolism

Synthetic Accessibility and IP Position Differentiating it from Overly Encumbered Analogs

Unlike SR59768, which requires a chiral (S)-3-hydroxypiperidine building block that is costly and complex to synthesize, the target compound's 1-cyanocyclohexyl moiety is achiral and can be derived from commercially available cyclohexanone via a straightforward Strecker synthesis [1]. This simplification reduces the synthetic complexity and cost of goods while still providing a novel, sterically demanding lipophilic group. A patent landscape analysis reveals that while the 4-amino-5-chloro-2-methoxybenzoate scaffold is claimed broadly, specific claims around the 1-cyanocyclohexyl-2-oxoethyl amide tail are limited, offering a stronger freedom-to-operate position for commercialization compared to heavily patented piperidine-based analogs [2].

Synthetic tractability Chemical novelty Intellectual property

Optimal Application Scenarios for Procuring [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate


In Vivo Proof-of-Concept Studies for Gastrointestinal Disorders Requiring a Compromised Cardiac Safety Profile

Based on the class-level cardiac safety evidence demonstrating that the 4-amino-5-chloro-2-methoxybenzoate scaffold dissociates prokinetic activity from hERG-related QTc prolongation [1], the target compound is the superior choice for in vivo efficacy models where cardiac safety is a primary endpoint. Unlike cisapride, which confounds results with tachycardia, this compound enables a clean pharmacological readout of prokinetic or anti-constipation effects without cardiovascular interference.

Medicinal Chemistry Hit-to-Lead Optimization for Dual-Target Agents in Oncology

The unique polypharmacology evidenced by the compound's HeLa cytotoxicity screen [2], combined with its 5-HT4 receptor pharmacophore, makes it an ideal starting scaffold for designing dual serotonin-oncology agents. Structure-activity relationship (SAR) explorations around the cyanocyclohexyl group can optimize anticancer potency while retaining the gastrointestinal safety advantages of the core, creating a novel chemical series with a multi-target therapeutic mechanism.

Chemical Probe Development for Functional Selectivity at 5-HT4 Receptors

The structural divergence of the target compound's amide side chain from the ester-based agonists ML10302 and SR59768 is predicted to induce functional selectivity (biased agonism) at 5-HT4 receptors [3]. This compound serves as a critical tool molecule to probe whether the cyanocyclohexyl group shifts signaling preference between G-protein and β-arrestin pathways, a key question in developing safer prokinetic agents.

Pharmacokinetic Bridging Studies Between Ester and Amide Prodrug/Active Drug Candidates

For drug metabolism and pharmacokinetics (DMPK) departments, this compound provides a direct comparator for evaluating the impact of ester-to-amide bioisosteric replacement in the benzoate series. Its predicted metabolic stability, derived from the amide linkage and sterically shielded cyanocyclohexyl group, allows it to serve as a reference compound for establishing in vitro-in vivo correlation (IVIVC) models for similar scaffolds [4].

Quote Request

Request a Quote for [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-amino-5-chloro-2-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.